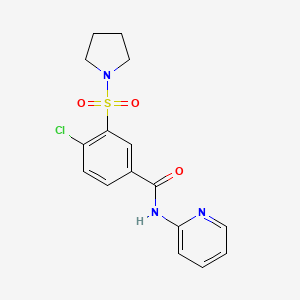
4-chloro-N-(pyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(pyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, also known as 4-Chloro-N-2-pyridyl-3-sulfonylbenzamide or CPPSB, is a synthetic molecule that has been used in a variety of scientific and medical research applications. CPPSB has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study these effects.
Applications De Recherche Scientifique
CPPSB has been used in a variety of scientific and medical research applications. It has been used to study the effects of various drugs on the cardiovascular system, to study the effects of environmental pollutants on health, and to study the effects of various hormones on the body. CPPSB has also been used in studies of cancer, inflammation, and neurological disorders.
Mécanisme D'action
CPPSB has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and its inhibition by CPPSB has been found to reduce inflammation in the body. CPPSB has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPSB has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, decrease pain, and reduce the risk of cardiovascular disease. It has also been found to have anti-cancer and anti-inflammatory effects, and to reduce the risk of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPPSB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it has been found to be relatively stable and has a low toxicity level. However, it can be difficult to control the concentration of CPPSB in experiments, and it can be difficult to accurately measure its effects.
Orientations Futures
Given the potential of CPPSB in a variety of scientific and medical research applications, there are a number of potential future directions for research. These include further studies of its effects on the cardiovascular system, its effects on inflammation and cancer, its effects on neurological disorders, and its effects on the environment. Additionally, further research into the structure and synthesis of CPPSB could lead to the development of more effective and efficient methods for synthesizing it. Finally, further research into the mechanism of action of CPPSB could lead to the development of more effective and specific drugs that target specific enzymes or pathways.
Méthodes De Synthèse
CPPSB can be synthesized through a variety of methods. One such method is the synthesis of CPPSB from 4-chloro-N-(pyridin-2-yl)-3-pyridine-1-sulfonamide (CPPSA). CPPSA is first treated with a solution of sodium hydroxide and ethanol, followed by the addition of 4-chlorobenzoyl chloride. The reaction is then quenched with acetic acid, and the resulting product is CPPSB. Other methods for synthesizing CPPSB include the use of 4-chlorobenzonitrile, 4-chlorobenzaldehyde, and 4-chlorobenzoic acid as starting materials.
Propriétés
IUPAC Name |
4-chloro-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-7-6-12(16(21)19-15-5-1-2-8-18-15)11-14(13)24(22,23)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGGHSRVGHGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419356.png)
![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6419358.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B6419366.png)
![3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B6419374.png)
![7-chloro-1-(3-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419389.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6419390.png)
![8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419392.png)
![1-butyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6419400.png)
![1-(2,3-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6419408.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B6419417.png)
![4-[(4-chlorophenyl)methyl]-1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6419421.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6419427.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-7-(propan-2-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419429.png)